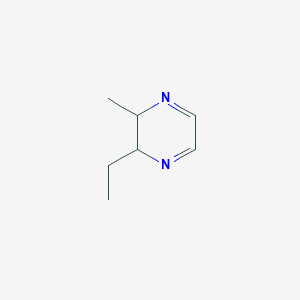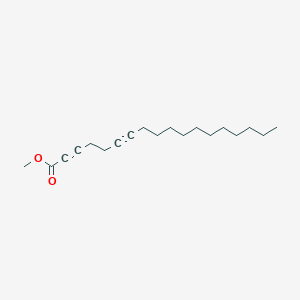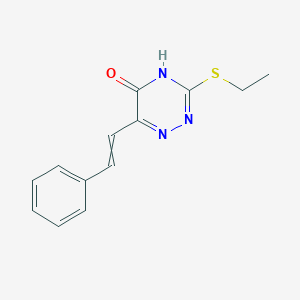
2-Ethyl-3-methyl-2,3-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methyl-2,3-dihydropyrazine is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂. It belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often found in roasted foods such as cocoa beans, potato chips, and roasted sesame seeds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methyl-2,3-dihydropyrazine can be synthesized through various methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method is the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-methyl-2,3-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and catalysts.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Ethyl-3-methyl-2,3-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methyl-2,3-dihydropyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trimethylpyrazine: Known for its use as a flavoring agent in foods such as cocoa and coffee.
2-Ethyl-3,5-dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.
Uniqueness
2-Ethyl-3-methyl-2,3-dihydropyrazine is unique due to its specific structural configuration, which imparts distinct chemical and aromatic properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest in both research and industry.
Propiedades
Número CAS |
59302-98-6 |
|---|---|
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-ethyl-3-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C7H12N2/c1-3-7-6(2)8-4-5-9-7/h4-7H,3H2,1-2H3 |
Clave InChI |
JWITYTXBGSKDQR-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(N=CC=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)

![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)

![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)






![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)


